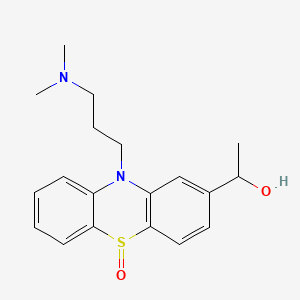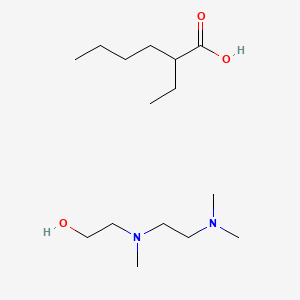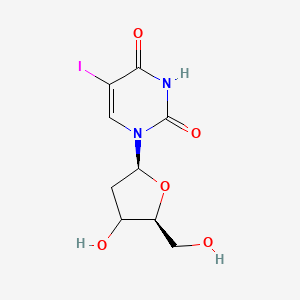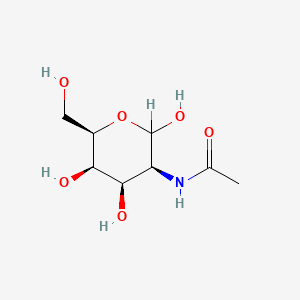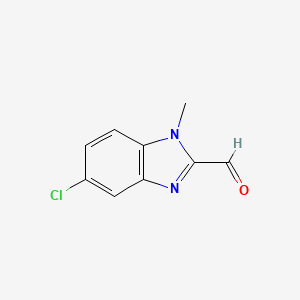
D-Arabinose-1-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Arabinose-1-d is a pentose analog of D-ribose that is a constituent of mycobacterial cell wall arabinogalactans . It is also a substrate for D-erythroascorbic acid synthesis in yeast . It is used to identify, differentiate, and characterize arabinose isomerase(s) that have commercial value in the production of tagatose, a low-calorie sweetener .
Synthesis Analysis
A synthetic pathway for the biosynthesis of BT from D-arabinose was constructed and optimized in Escherichia coli . After screening two D-arabinose dehydrogenases (ARAs), two D-arabinonate dehydratases (ADs), four 2-keto acid decarboxylases (ADXs), and three aldehyde reductases (ALRs), ADG from Burkholderia sp., AraD from Sulfolobus solfataricus, KivD from Lactococcus lactis IFPL730, and AdhP from E. coli were selected for the bio-production of BT .Molecular Structure Analysis
Although only a single structure is shown, D-Arabinose-1-d may exist in several forms including a linear molecule, a five-membered ring, and a six-membered ring .Chemical Reactions Analysis
D-Arabinose-1-d is involved in various chemical reactions. For instance, D-arabinose + NAD = D-arabinono-1,4-lactone + NADH + H+ .Physical And Chemical Properties Analysis
D-Arabinose-1-d is a white to off-white powder . It has a molecular weight of 150.13, a density of 1.1897 (rough estimate), a melting point of 156-160°C, and a boiling point of 191.65°C (rough estimate) .科学的研究の応用
- D-Tagatose : Arabinose-d1 is a precursor for D-tagatose, a rare monosaccharide. D-tagatose has gained attention as a low-calorie sweetener due to its 92% sweetness relative to sucrose and minimal caloric value (1.5 kcal/g) . Researchers explore its applications in food and pharmaceutical industries.
- Therapeutic Efficacy : Studies have highlighted D-tagatose’s hypoglycemic effect, making it relevant for managing blood sugar levels .
- Biofilm and Plaque Inhibition : D-tagatose may hinder biofilm and plaque formation in dental caries .
- D-Allulose (D-Psicose) : Arabinose-d1 analogs, such as D-allulose, exhibit low energy absorption and utilization. D-allulose is gaining popularity as a functional sweetener .
- L-Arabinose Isomerase (L-AI) : Arabinose-d1 serves as a substrate for L-AI, which catalyzes the conversion of D-galactose to D-tagatose. Researchers explore L-AI mutants (e.g., F118M/F279I) to enhance catalytic efficiency and D-tagatose production .
- Safe Production : Researchers have developed a metallic-ions-free reaction system for D-tagatose production, addressing safety concerns .
Rare Sugar Production and Sweeteners
Hypoglycemic Effects and Dental Health
Functional Sweeteners and Nutraceuticals
Biotransformation and Enzymatic Conversion
Metallic-Ions-Independent Production of D-Tagatose
Cell-Based D-Tagatose Production
作用機序
Target of Action
D-Arabinose-1-d, also known as Arabinose-d1, primarily targets the L-arabinose operon, which encodes enzymes needed for the catabolism of arabinose to xylulose 5-phosphate . The structural gene, which encodes arabinose breakdown enzymes, is araBAD . The regulator gene is araC . The ara operon is regulated by the AraC protein .
Mode of Action
The interaction of Arabinose-d1 with its targets results in significant changes. If arabinose is absent, the dimer AraC protein represses the structural gene by binding to araI1 and araO2 and the DNA forms a loop, which prevents RNA polymerase from binding to the promoter of the ara operon, thereby blocking transcription . When arabinose is present, arabinose binds AraC and prevents it from interacting . This breaks the DNA loop . The two AraC-arabinose complexes bind to the araI site which promotes transcription .
Biochemical Pathways
Arabinose-d1 affects the pentose phosphate pathway (PPP) and the L-arabinose operon . The L-arabinose operon encodes enzymes needed for the catabolism of arabinose to xylulose 5-phosphate, an intermediate of the pentose phosphate pathway . The bioconversion of D-glucose (D-Glc) to D-arabinose is proposed to be via D-glucose-6-phosphate (Glc-6P), and both the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP) to D-ribulose-5-phosphate (D-Ru-5P) .
Pharmacokinetics
It is known that d-arabinose can inhibit the biological growth . For instance, D-arabinose can suppress the formation of biofilms originating from single or consortia bacteria on titanium discs by inhibiting the activity of the quorum sensing molecule, autoinducer 2 .
Result of Action
The molecular and cellular effects of Arabinose-d1’s action include cell cycle arrest and autophagy induction . D-arabinose induces cell cycle arrest by promoting autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . The proliferation of cells was dramatically inhibited by D-arabinose exposure in a dose-dependent manner, which was relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins .
Action Environment
The action, efficacy, and stability of Arabinose-d1 can be influenced by environmental factors. For instance, the presence of arabinose and cAMP is necessary for the activation of the ara operon . Additionally, the action of Arabinose-d1 can be reversed by 3-Ma or SB203580, the inhibitor of autophagy or p38 MAPK .
将来の方向性
特性
IUPAC Name |
(2S,3R,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-SZQJHYLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The abstract mentions that D-aldopentoses, including D-Arabinose, can generate superoxide radicals in the presence of Cu2+. What is the significance of superoxide generation in the context of viral inactivation?
A1: Superoxide radicals (O2•-) are highly reactive oxygen species (ROS) []. While ROS are naturally produced in cellular processes, excessive amounts can cause oxidative stress, damaging vital cellular components like proteins, lipids, and DNA []. In the context of viral inactivation, the generation of superoxide by D-Arabinose in the presence of Cu2+ could lead to oxidative damage of viral proteins or nucleic acids, ultimately hindering viral replication and infectivity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)
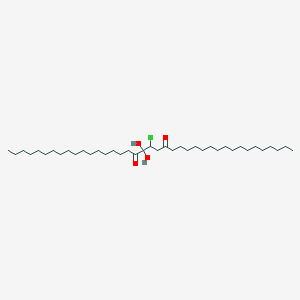
![1a-Azacyclobuta[cd]pentalene-2-carboxylicacid,octahydro-1-oxo-(9CI)](/img/no-structure.png)
